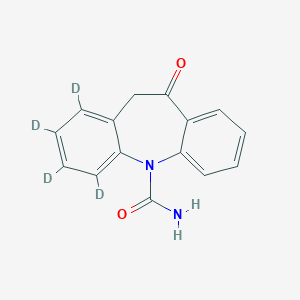

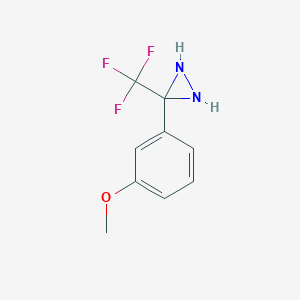

Oxcarbazepine-D4 (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

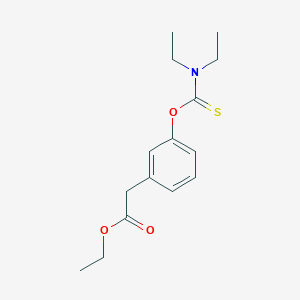

Oxcarbazepine and its derivatives, including Oxcarbazepine-D4, are synthesized through a series of chemical reactions starting from basic precursors like 2'-aminoacetophenone and 1,2-dibromobenzene. A key step involves palladium-catalyzed arylation reactions that form the core structure of Oxcarbazepine. The process is refined to ensure the selective introduction of deuterium atoms at specific positions, leading to the D4 variant (Carril et al., 2005).

Aplicaciones Científicas De Investigación

Epilepsy Treatment and Mechanisms

Oxcarbazepine's role in treating refractory partial epilepsy highlights its significance in neuropharmacology. A study demonstrated the drug's efficacy across a broad dosage range as adjunctive therapy in patients with uncontrolled partial seizures, establishing a direct relationship between plasma concentrations and its safety and efficacy (G. Barcs et al., 2000). This study underscores Oxcarbazepine's utility in enhancing seizure control, especially in treatment-resistant cases.

Neuropathic Pain Management

The analgesic properties of Oxcarbazepine in neuropathic pain conditions like trigeminal neuralgia and painful diabetic neuropathy are well-documented. Evidence suggests significant analgesia in several neuropathic pain conditions, indicating Oxcarbazepine as a valuable addition to the neuropathic pain treatment armamentarium (E. Carrazana & I. Mikoshiba, 2003). This application is based on the drug's ability to modulate pain pathways, offering an alternative for patients unresponsive to traditional antiepileptic drugs.

Pharmacokinetic Research

Pharmacokinetic studies reveal the metabolic pathways and degradation profiles of Oxcarbazepine, providing insights into its stability and interaction with other compounds. Research into the development and validation of a UV-Spectrophotometric method for the quantitative determination of Oxcarbazepine emphasizes the importance of accurate measurement techniques in pharmaceutical formulations (Deepakumari Hn & Revanasiddappa Hd, 2014). Additionally, the transformation of Oxcarbazepine in wastewater treatment and its impact on environmental health have been explored, highlighting the need for sustainable pharmaceutical disposal practices (Elena Kaiser et al., 2014).

Safety And Hazards

Oxcarbazepine-D4 (Major) should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . If eye irritation persists, medical advice or attention should be sought . It should be stored in a well-ventilated place and kept cool .

Relevant Papers The paper “Current role of carbamazepine and oxcarbazepine in the management of epilepsy” provides guidance on the optimal use of these two drugs in clinical practice, including in children, the elderly, and in pregnancy . Another paper “Overview of the Clinical Pharmacokinetics of Oxcarbazepine” provides insights into the pharmacokinetics of Oxcarbazepine .

Propiedades

IUPAC Name |

1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLABGOLIVAIY-DNZPNURCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649424 |

Source

|

| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxcarbazepine-D4 (Major) | |

CAS RN |

1020719-71-4 |

Source

|

| Record name | 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

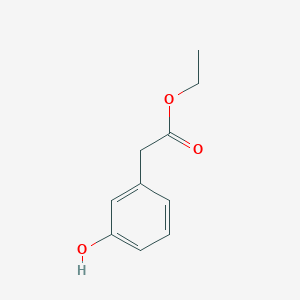

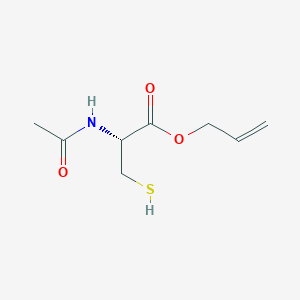

![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)

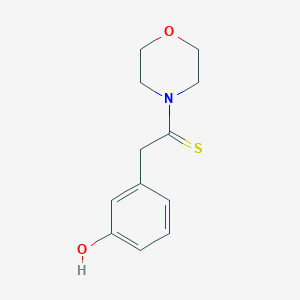

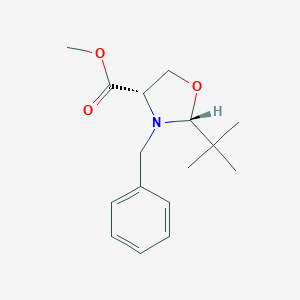

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)

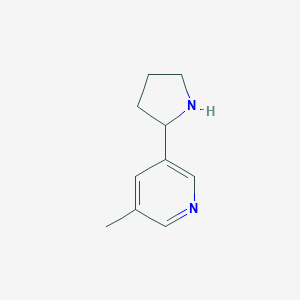

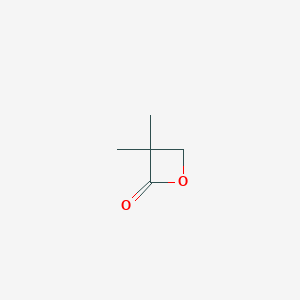

![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)